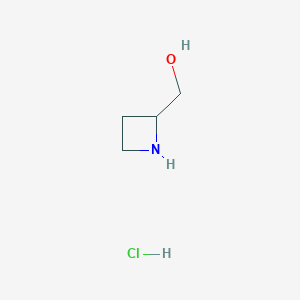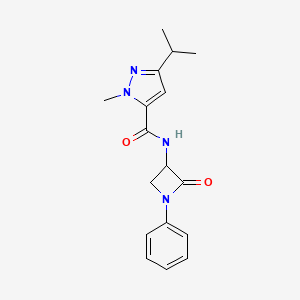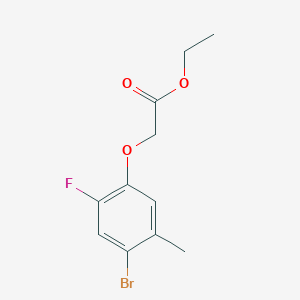
3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione” is a type of organic compound. It contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. It also contains a thione group, which is a sulfur analog of a ketone. The compound has two phenyl rings, one of which is substituted with a bromine atom and the other with two methoxy groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a cyclization reaction. The bromophenyl and dimethoxyphenyl groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the thione group, and the substituted phenyl rings. The electron-donating methoxy groups and the electron-withdrawing bromine atom would influence the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazole ring is aromatic and relatively stable, but can participate in various reactions under certain conditions. The thione group could be susceptible to nucleophilic attack. The bromine atom on the phenyl ring could be replaced in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar thione group and the polarizable bromine atom could give the compound some degree of polarity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : Research includes the synthesis of related compounds like 1-substituted benzimidazoles using o-bromophenyl isocyanide and primary amines, showcasing the versatility of bromophenyl-based compounds in creating various benzimidazoles (Lygin & Meijere, 2009).
- Structural Characterization : The compound 1-(2,6-Dimethyl-4-bromophenyl)imidazole was synthesized and characterized, highlighting the significance of structural analysis in understanding the properties of bromophenyl-imidazole derivatives (Zhou Zhong-gao, 2011).
Biological Applications
- Antimicrobial Activities : Studies have shown that related imidazole derivatives exhibit antimicrobial activities. For instance, compounds like 1,3,4-oxadiazole N-Mannich bases, including those with dimethoxyphenyl, demonstrated antibacterial and antifungal properties (Al-Wahaibi et al., 2021).
- Antibacterial and Antifungal Properties : Synthesis of novel imidazoles, including bromophenyl variants, has been studied for their potent antimicrobial agents, indicating the potential biomedical applications of such compounds (Narwal et al., 2012).
Material Science and Coordination Chemistry
- Coordination Polymers : Research involving 2-position substituted imidazole-dicarboxylates, including dimethoxyphenyl-imidazole, has been conducted to construct transition-metal coordination polymers, demonstrating the compound's role in advanced material science (Xiong et al., 2013).
- Copper(I) Halide Complexes : Studies on complexes involving imidazole-2-thione and copper(I) highlight the compound's importance in the field of coordination chemistry and potential applications in catalysis or material science (Cox et al., 2000).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S/c1-21-15-8-3-11(9-16(15)22-2)14-10-20(17(23)19-14)13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYUSXNWSHEGCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN(C(=S)N2)C3=CC=C(C=C3)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2374534.png)

![N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2374537.png)


![1-benzyl-N-cyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2374543.png)


![6-[(4-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2374547.png)
![2-[3-(Pyrazol-1-ylmethyl)azetidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B2374548.png)
![4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2374549.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2374550.png)

